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Compound of Interest

Compound Name: 2-Ethoxyprop-2-enenitrile

CAS No.: 19479-65-3

Cat. No.: B178957

Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 2-Ethoxyprop-2-enenitrile

Introduction & Compound Identity
2-Ethoxyprop-2-enenitrile, commonly known as

-ethoxyacrylonitrile (or 2-ethoxyacrylonitrile), is a specialized functionalized alkene featuring a
"captodative" substitution pattern. Unlike its more common isomer, 3-ethoxyacrylonitrile (

-ethoxyacrylonitrile), this compound bears both an electron-donating ethoxy group and an
electron-withdrawing nitrile group on the same carbon atom (C-2). This unique electronic
arrangement stabilizes radical intermediates, making it a valuable monomer in polymer
chemistry and a versatile synthon in cycloaddition reactions for heterocyclic synthesis.
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Property Data

IUPAC Name 2-Ethoxyprop-2-enenitrile

Common Name -Ethoxyacrylonitrile

CAS Registry Number 19479-65-3

Molecular Formula

C

H

NO

Molecular Weight 97.12 g/mol

SMILES CCOC(=C)C#N

Appearance Clear, colorless oil

Boiling Point
~119–120 °C (760 mmHg); ~40–45 °C (reduced

pressure)

Density 0.919 g/mL

Synthesis Protocol
The synthesis of 2-ethoxyacrylonitrile is non-trivial due to the thermodynamic preference for the

-isomer. The most authoritative and reproducible method involves a tin(II)-catalyzed cyanation
of bromoacetaldehyde diethyl acetal followed by base-induced elimination.

Reaction Scheme
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Conditions

Bromoacetaldehyde
diethyl acetal

Intermediate
(Cyanohydrin ether)

SnCl2 (cat.)
Neat, 0°C to RT

TMSCN

2-Ethoxyacrylonitrile

Diethylamine (Et2NH)
Elimination

- EtBr, - TMS-OH

1. SnCl2, 0°C
2. Et2NH, RT
3. Distillation

Click to download full resolution via product page

Caption: Synthesis of 2-ethoxyacrylonitrile via cyanation-elimination sequence.

Step-by-Step Methodology
Cyanation: To a flame-dried round-bottom flask under argon, add bromoacetaldehyde diethyl

acetal (1.0 equiv) and tin(II) chloride (0.5 mol%).

Addition: Cool the mixture to 0 °C. Add trimethylsilyl cyanide (TMSCN) (1.0 equiv) dropwise

over 25 minutes.

Reaction: Remove the ice bath and stir at room temperature for ~3 hours until starting

material is consumed (monitor by

H NMR).

Elimination: Dilute with t-butyl methyl ether (MTBE). Add diethylamine (1.5 equiv) dropwise

over 15 minutes. Stir for 2.5 hours to effect elimination.

Workup: Filter through a Celite pad to remove tin salts and ammonium byproducts.

Concentrate the filtrate under reduced pressure.

Purification: Purify the crude brown liquid by fractional distillation under reduced pressure to

yield 2-ethoxyacrylonitrile as a clear, colorless oil (Yield: ~68%).
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Spectroscopic Characterization
The spectroscopic signature of 2-ethoxyacrylonitrile is distinct from the

-isomer, particularly in the

H NMR spectrum where the geminal vinyl protons appear as a tight pair due to similar
electronic environments.

A. Nuclear Magnetic Resonance (NMR)
H NMR (300 MHz, CDCl

) The defining feature is the small chemical shift difference (

ppm) between the two geminal olefinic protons, contrasting sharply with the large separation
seen in 3-ethoxyacrylonitrile.

Signal (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural

Context

4.98 Doublet (d) 1H 3.0

=CH

H

Geminal vinyl

proton (cis to

CN)

4.88 (approx) Doublet (d) 1H 3.0

=CH

H

Geminal vinyl

proton (trans

to CN)

3.92 Quartet (q) 2H 7.0

–OCH

CH

Methylene of

ethoxy group

1.36 Triplet (t) 3H 7.0

–OCH

CH

Methyl of

ethoxy group

C NMR (75 MHz, CDCl

)

Nitrile Carbon (CN): ~115.0 ppm.
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Alpha Carbon (=C(OEt)CN): ~135.0 ppm (Quaternary, deshielded by oxygen).

Beta Carbon (=CH

): ~100.0–105.0 ppm.

Ethoxy Carbons: ~64.5 ppm (CH

), ~14.5 ppm (CH

).

B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the nitrile and the electron-rich double bond.

Wavenumber (cm

)
Vibration Mode Notes

2225 (C$\equiv$N) Nitrile stretch; strong intensity.

1615 (C=C)
Enol ether double bond;

enhanced by conjugation.

1200–1250 (C–O–C) Ether stretching vibrations.

2980–2900 (C–H)
Aliphatic C–H stretches

(ethoxy group).

C. Mass Spectrometry (MS)
Method: Electron Ionization (EI), 70 eV.[1]
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m/z Ion Identity Fragmentation Mechanism

97 [M] Molecular ion (Parent peak).

69

[M – C

H

]

Loss of ethylene (McLafferty

rearrangement type).

68

[M – C

H

]

Loss of ethyl radical.

54

[M – C

H

O]

Loss of acetyl/ethoxy fragment.

29

[C

H

]

Ethyl cation.

Structural Analysis & Reactivity
The Captodative Effect
2-Ethoxyacrylonitrile is a classic example of a captodative alkene. The C-2 position holds both

an electron-donor (Ethoxy) and an electron-acceptor (Nitrile).

Radical Stability: In radical polymerization, the intermediate radical formed at the C-2

position is stabilized by resonance with both the lone pair of the oxygen and the

-system of the nitrile.
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Cycloaddition: It serves as an electron-rich dienophile in inverse-electron-demand Diels-

Alder reactions, but can also react with electron-rich dienes due to the nitrile activation.

Caption: Resonance stabilization of the captodative radical intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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